molecular formula O7Re2-14 B080533 Dirhenium trioxide CAS No. 12060-05-8

Dirhenium trioxide

Número de catálogo: B080533
Número CAS: 12060-05-8
Peso molecular: 484.41 g/mol
Clave InChI: ASCDQPSSGQOUOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dirhenium trioxide (Re₂O₃) is a rhenium-based oxide compound characterized by a structure containing two rhenium atoms in the +3 oxidation state bridged by oxygen atoms. These compounds exhibit unique biological and catalytic properties, such as antioxidant and antitumor activities, driven by their quadruple metal-metal bonds and ligand interactions . This article focuses on comparative analyses of dirhenium(III) carboxylates (e.g., cis- and trans-dicarboxylates) with analogous compounds, leveraging available research findings.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing dirhenium trioxide (Re₂O₃) in academic research?

  • Methodological Answer : Synthesis of Re₂O₃ typically involves controlled thermal decomposition of rhenium(VII) oxide (Re₂O₇) under inert atmospheres or reduction of perrhenic acid (HReO₄) with hydrogen gas. Characterization requires a combination of powder X-ray diffraction (PXRD) to confirm crystallinity, scanning electron microscopy (SEM) for morphological analysis, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Thermogravimetric analysis (TGA) can monitor decomposition pathways. For reproducibility, document reaction conditions (temperature, pressure, gas flow rates) and validate purity using spectroscopic techniques like FT-IR or Raman .

Q. How can researchers determine the crystal structure of this compound using crystallographic software?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data can be processed using the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement). Key steps include:

  • Data collection at low temperatures to minimize thermal motion.
  • Structure solution via direct methods or Patterson maps.
  • Refinement with anisotropic displacement parameters and validation using R-factors (<5% for high-quality data).
    Cross-validate results with density functional theory (DFT)-optimized structures to resolve ambiguities in oxygen coordination .

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer :

  • Provide detailed experimental procedures in supplementary materials, including exact reagent ratios, reaction times, and equipment specifications.
  • Use standardized reference materials (e.g., NIST-certified reagents) to minimize batch variability.
  • Share raw data (PXRD patterns, SEM images) via repositories like Zenodo for independent verification .

Advanced Research Questions

Q. How can this compound’s redox behavior be systematically studied to resolve contradictions in catalytic activity reports?

  • Methodological Answer :

  • Perform cyclic voltammetry (CV) under inert conditions to isolate Re₂O₃’s intrinsic redox activity.
  • Pair electrochemical data with in-situ X-ray absorption spectroscopy (XAS) to track oxidation state changes during catalysis.
  • Compare results across solvents (e.g., aqueous vs. non-polar) and pH conditions to identify environment-dependent mechanisms. Contradictions may arise from surface oxidation or impurity phases, so include XPS surface analysis .

Q. What experimental designs are effective for evaluating this compound’s role in overcoming cisplatin resistance in cancer models?

  • Methodological Answer :

  • Use tumor-bearing rodent models (e.g., T8 and T8* groups) to compare Re₂O₃-cisplatin combinations vs. monotherapies.
  • Monitor biomarkers like ceruloplasmin (a cisplatin resistance indicator) via ELISA. Statistical analysis (ANOVA) should assess significance in tumor inhibition and biomarker suppression.
  • Include control groups to isolate Re₂O₃’s contribution to chemosensitization .

Q. How can computational modeling enhance understanding of Re₂O₃’s electronic structure and its implications for photocatalysis?

  • Methodological Answer :

  • Employ DFT calculations to map band structures and density of states (DOS) using software like VASP or Gaussian.
  • Validate models against experimental UV-vis spectra and photoluminescence data.
  • Simulate surface interactions (e.g., CO₂ adsorption) to predict catalytic pathways for applications in CO₂ reduction .

Q. What strategies address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Conduct dose-response studies in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Use omics approaches (transcriptomics/proteomics) to map mechanistic pathways (e.g., oxidative stress vs. DNA damage).
  • Compare results with structurally analogous oxides (e.g., Sb₂O₃) to contextualize toxicity .

Q. Data Management & Reporting

Q. What best practices ensure transparency in this compound research data?

  • Methodological Answer :

  • Upload raw datasets (spectra, crystallographic files) to public repositories (e.g., Zenodo, CCDC) with unique DOIs.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by annotating metadata comprehensively.
  • Use standardized file formats (CIF for crystallography, .txt for spectral data) .

Q. How should researchers present conflicting data on Re₂O₃’s catalytic efficiency in peer-reviewed manuscripts?

  • Methodological Answer :

  • Tabulate comparative results (e.g., turnover numbers, activation energies) across studies, highlighting variables like substrate purity or reactor design.
  • Discuss potential sources of error (e.g., incomplete surface passivation) and propose validation experiments (e.g., controlled atmosphere replication) .

Q. Ethical & Collaborative Considerations

Q. How can interdisciplinary collaborations advance this compound research?

  • Methodological Answer :
  • Form partnerships with computational chemists for mechanistic modeling and material scientists for advanced characterization (e.g., TEM-EELS).
  • Engage in research networks (e.g., TERRE-NET for arsenic trioxide remediation) to share protocols and troubleshoot challenges .

Comparación Con Compuestos Similares

Cisplatin and Platinum-Based Anticancer Agents

Dirhenium(III) complexes, such as dichlorotetra-μ-isobutyratodirhenium(III) (Re1), demonstrate synergistic effects with cisplatin, a platinum-based chemotherapeutic agent. Key findings include:

  • Enhanced Tumor Inhibition: Co-administration of Re1 and cisplatin in liposomal formulations significantly reduced tumor growth in Guerin carcinoma models compared to cisplatin alone. This synergy is attributed to Re1’s ability to stabilize red blood cells (RBCs) and maintain hemoglobin levels, countering cisplatin-induced hematotoxicity .
  • Mechanistic Insights : The quadruple Re–Re bond in dirhenium compounds may facilitate electron transfer, enhancing cisplatin’s DNA-binding efficacy .

Table 1: Comparative Efficacy of Dirhenium Complexes and Cisplatin

Parameter Re1 + Cisplatin Cisplatin Alone Reference
Tumor Growth Inhibition 85% reduction 60% reduction
RBC Stabilization 90% normal RBCs 50% normal RBCs
Hemoglobin Retention 12.5 g/dL 9.0 g/dL

Transition Metal Oxides (TiO₂, MoO₃)

While dirhenium trioxide (Re₂O₃) shares the "trioxide" nomenclature with TiO₂ and MoO₃, its biological and catalytic properties differ significantly:

  • Titanium Dioxide (TiO₂): Used in photocatalysis and nanotechnology due to its high surface area and UV reactivity. Unlike dirhenium complexes, TiO₂ lacks direct antitumor activity but is employed in drug delivery systems .
  • Molybdenum Trioxide (MoO₃): Primarily industrial (e.g., catalysts, coatings).

Table 2: Key Differences Between Re₂O₃ and Other Metal Oxides

Property Re₂O₃ (this compound) TiO₂ MoO₃
Primary Use Catalysis, biomedical Photocatalysis Industrial catalysts
Antitumor Activity Indirect (via complexes) None None
Toxicity Low (carboxylates) Low High

Metal-Organic Antioxidants

Dirhenium carboxylates represent a novel class of δ-antioxidants, distinct from polyphenol- or flavonoid-based metal complexes:

  • Mechanism: The Re–Re bond enables direct radical scavenging, whereas polyphenol ligands rely on π-unsaturated systems for electron donation .
  • Superoxide Dismutase (SOD) Activation : Cis-dirhenium dicarboxylates exhibit higher SOD activation (70% increase) compared to trans-isomers (30% increase), correlating with their antioxidant potency .

Table 3: Antioxidant Properties of Dirhenium Complexes

Property Cis-Dicarboxylate Trans-Dicarboxylate Reference
SOD Activation 70% increase 30% increase
Radical Scavenging 85% efficiency 50% efficiency

Structural Isomerism in Dirhenium Complexes

Cis- and trans-dirhenium dicarboxylates exhibit divergent bioactivities despite similar antitumor efficacy:

  • Cis-Isomers : Higher SOD activation and antioxidant activity due to ligand spatial alignment, enabling faster interaction with SOD’s active site .
  • Trans-Isomers : Reduced antioxidant effects but comparable tumor growth inhibition, suggesting alternative pathways (e.g., apoptosis induction) .

Propiedades

Número CAS

12060-05-8

Fórmula molecular

O7Re2-14

Peso molecular

484.41 g/mol

Nombre IUPAC

oxygen(2-);rhenium

InChI

InChI=1S/7O.2Re/q7*-2;;

Clave InChI

ASCDQPSSGQOUOI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re]

SMILES canónico

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re]

Key on ui other cas no.

12624-27-0

Sinónimos

dirhenium trioxide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.